molecular formula C6H12O2 B2494153 2-(Cyclopropylmethoxy)ethanol CAS No. 56988-03-5

2-(Cyclopropylmethoxy)ethanol

Cat. No. B2494153
CAS RN: 56988-03-5
M. Wt: 116.16
InChI Key: CRYSXEGANJJZKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 2-(Cyclopropylmethoxy)ethanol often involves complex reactions such as cyclopropanation, which can alter the original odour characteristics of related compounds without losing key notes. For instance, cis-(Ethylcyclopropyl)ethanol was prepared using the Simmons–Smith reaction, demonstrating the synthetic approach to cyclopropyl-containing alcohols (Kiyota et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds bearing similarity to this compound is characterized by strong intramolecular interactions. For example, certain cyclohexadienones exhibit keto-amine tautomeric forms with strong N-H...O hydrogen bonds, indicating the importance of intramolecular hydrogen bonding in stabilizing their structures (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Allyloxyl radicals, when interacting with alcohols, can undergo a formal 1,2-H-atom shift, demonstrating the role of alcohols in promoting rearrangements of cyclopropyl-containing molecules. This mechanism highlights the complex reactions cyclopropylmethoxy alcohols can participate in (Elford & Roberts, 1996).

Physical Properties Analysis

The physical properties of cyclopropylmethoxy alcohols are significantly influenced by their molecular structure. Intramolecular interactions, such as hydrogen bonding and C-H...π interactions, play crucial roles in determining their boiling points, melting points, and solubilities. These interactions are critical in understanding the behavior of such compounds under various conditions (Ōki et al., 1969).

Chemical Properties Analysis

Cyclopropyl-containing alcohols exhibit unique chemical properties due to their cyclopropane rings and alcohol functionalities. These properties include reactivity towards esterification, reduction, and their ability to participate in complex formation with metal ions, showcasing their versatility in chemical reactions (Lirong, 2007).

Scientific Research Applications

1. Role in Microsomal Ethanol-Oxidizing System

2-(Cyclopropylmethoxy)ethanol may be relevant in the context of the microsomal ethanol-oxidizing system (MEOS), which is a crucial part of liver microsomes' ability to oxidize ethanol. MEOS is distinct from alcohol dehydrogenase and catalase and includes a multienzyme complex with cytochrome P450 and its isoenzyme CYP 2E1, NADPH-cytochrome P450 reductase, and phospholipids. This system plays a significant role in alcohol metabolism, especially at high alcohol concentrations and after induction due to prolonged alcohol use. It also contributes to microsomal oxidative stress through the generation of reactive oxygen species (ROS) (Teschke, 2019).

2. Catalytic Applications in Hydrogenation Processes

This compound might be involved in hydrogenation processes, such as the selective hydrogenation of styrene oxide to 2-phenyl ethanol. This process is conducted using bimetallic Pd–Cu catalysts, leading to the efficient production of 2-phenyl ethanol in supercritical carbon dioxide. This process is notable for its high selectivity and absence of isomerization or deoxygenated products (Yadav & Lawate, 2011).

3. Extraction and Adsorption Studies

The extraction of 2-(4-hydroxyphenyl)ethanol, which shares structural similarities with this compound, from aqueous solutions through emulsion liquid membranes has been studied. This research is crucial for understanding the efficient extraction of similar compounds from complex mixtures, with implications in wastewater treatment and recovery of valuable compounds from industrial effluents (Reis et al., 2006).

4. Involvement in Biofuel Production

The catalytic conversion of dry syngas to ethanol, a process that might involve compounds like this compound, is an important area of research in the development of renewable energy sources. This process involves the transformation of syngas, derived from biomass, coal, or natural gas, into ethanol, a potential fuel additive or hydrogen carrier for fuel cells (Gupta, Smith, & Spivey, 2011).

5. Pharmaceutical Applications

In the pharmaceutical sector, this compound might be relevant in the synthesis of various compounds. For instance, it could play a role in the development of enzymatic processes for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is crucial for the synthesis of certain medications (Guo et al., 2017).

Safety and Hazards

The safety data sheet for 2-(Cyclopropylmethoxy)ethanol suggests that it should be handled with care, and any clothing contaminated by the product should be immediately removed . Ethanol, a related compound, is harmful by ingestion, inhalation, or by skin absorption .

properties

IUPAC Name

2-(cyclopropylmethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSXEGANJJZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56988-03-5
Record name 2-(cyclopropylmethoxy)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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